molecular formula C12H14ClFO B15278408 (1-(2-Chloro-4-fluorophenyl)cyclopentyl)methanol

(1-(2-Chloro-4-fluorophenyl)cyclopentyl)methanol

Cat. No.: B15278408
M. Wt: 228.69 g/mol
InChI Key: XDPIRFDSWUNTIN-UHFFFAOYSA-N
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Description

(1-(2-Chloro-4-fluorophenyl)cyclopentyl)methanol is a chemical compound characterized by the presence of a cyclopentyl ring attached to a methanol group, with a 2-chloro-4-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chloro-4-fluorophenyl)cyclopentyl)methanol typically involves the reaction of cyclopentylmethanol with 2-chloro-4-fluorobenzene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1-(2-Chloro-4-fluorophenyl)cyclopentyl)methanol has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The exact mechanism of action of (1-(2-Chloro-4-fluorophenyl)cyclopentyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

  • (1-(2-Fluorophenyl)cyclopentyl)methanol
  • (1-(2-Chlorophenyl)cyclopentyl)methanol
  • (1-(4-Fluorophenyl)cyclopentyl)methanol

Comparison: (1-(2-Chloro-4-fluorophenyl)cyclopentyl)methanol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H14ClFO

Molecular Weight

228.69 g/mol

IUPAC Name

[1-(2-chloro-4-fluorophenyl)cyclopentyl]methanol

InChI

InChI=1S/C12H14ClFO/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12/h3-4,7,15H,1-2,5-6,8H2

InChI Key

XDPIRFDSWUNTIN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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